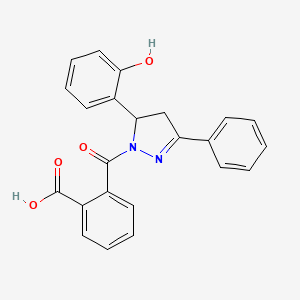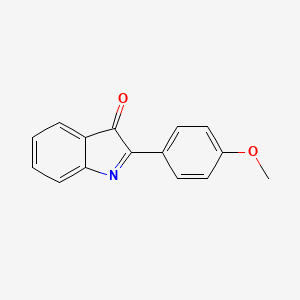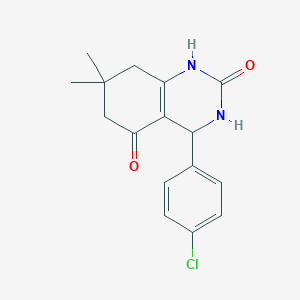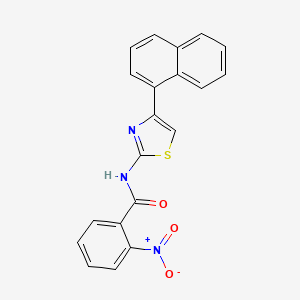
2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-601116 involves several steps, starting with the preparation of the core pyrazole structure The reaction typically involves the condensation of a hydrazine derivative with a diketone to form the pyrazole ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-601116 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
WAY-601116 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
WAY-601116 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-601116 involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
WAY-601116 can be compared with other similar compounds such as:
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their substituents, leading to variations in their chemical properties and applications.
Pyrazole derivatives: Compounds with the pyrazole ring structure but different functional groups, affecting their reactivity and biological activity.
WAY-601116 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbonyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c26-21-13-7-6-12-18(21)20-14-19(15-8-2-1-3-9-15)24-25(20)22(27)16-10-4-5-11-17(16)23(28)29/h1-13,20,26H,14H2,(H,28,29) |
InChI Key |
ZHGXLDPTDDKQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzoic acid](/img/structure/B10802991.png)
![5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802997.png)

![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B10803005.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B10803009.png)
![2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid](/img/structure/B10803012.png)

![N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)cyclohexanecarboxamide](/img/structure/B10803032.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B10803037.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10803044.png)

![7-[[4-(Dimethylamino)phenyl]-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10803058.png)
![3-[[2-(3-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B10803066.png)

